5-Methylthiophen-3-ol
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Overview
Description
5-Methylthiophen-3-ol is a heterocyclic organic compound with the molecular formula C5H6OS It belongs to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom
Synthetic Routes and Reaction Conditions:
Direct Iodocyclization: One method involves the iodocyclization of 1-mercapto-3-yn-2-ols derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can participate in electrophilic substitution reactions, where the methyl group or the hydroxyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
Scientific Research Applications
5-Methylthiophen-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylthiophen-3-ol and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives act as kinase inhibitors, modulating signaling pathways involved in cell proliferation and survival . The exact mechanism can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Thiophene: The parent compound of the thiophene family, with a similar five-membered ring structure containing sulfur.
2-Methylthiophene: Similar to 5-Methylthiophen-3-ol but with the methyl group at the 2-position.
3-Methylthiophene: Similar structure but lacks the hydroxyl group.
Uniqueness: this compound is unique due to the presence of both a methyl group and a hydroxyl group on the thiophene ring. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
5-methylthiophen-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS/c1-4-2-5(6)3-7-4/h2-3,6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUSAJQEKSDYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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